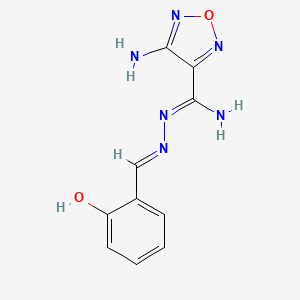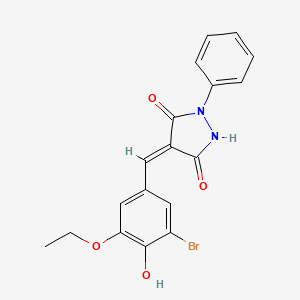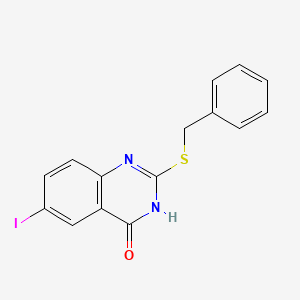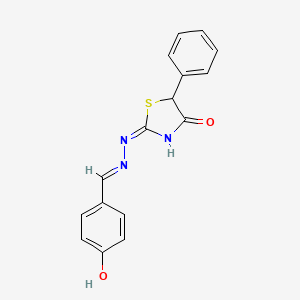![molecular formula C16H15N3OS B6076062 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide, also known as MTIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTIC belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group (-C=O). MTIC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has also been shown to modulate the activity of certain neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of neurotransmitter systems, and anti-inflammatory effects. 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has also been shown to exhibit antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has several advantages as a research tool, including its well-characterized mechanism of action, its ability to selectively target cancer cells, and its potential applications in multiple research fields. However, 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide also has some limitations, including its relatively low potency compared to other anticancer agents, its potential toxicity in non-cancer cells, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide, including the development of more potent and selective analogs, the investigation of its potential applications in combination with other anticancer agents, and the exploration of its therapeutic potential in neurological disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide, and to determine its safety and efficacy in preclinical and clinical settings.
Synthesemethoden
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide can be synthesized using a variety of methods, including condensation reactions between 2-methyl-1H-indole-3-carboxaldehyde and 3-thiophene carbohydrazide in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer biology, neuroscience, and drug discovery. In cancer biology, 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been shown to modulate the activity of certain neurotransmitter systems, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
5-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-7-12(9-21-10)16(20)19-17-8-14-11(2)18-15-6-4-3-5-13(14)15/h3-9,18H,1-2H3,(H,19,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZMGBNBQAILFZ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]thiophene-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6076029.png)

![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6076076.png)
